molecular formula C9H5BrFN B1527284 (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile CAS No. 1251527-80-6

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile

Cat. No.: B1527284
CAS No.: 1251527-80-6
M. Wt: 226.04 g/mol
InChI Key: VDJDPANLZFGYFX-OWOJBTEDSA-N
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Description

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile: is a chemical compound characterized by a bromine atom and a fluorine atom on a phenyl ring, attached to a prop-2-enenitrile group

Synthetic Routes and Reaction Conditions:

  • Halogenation Reaction: The compound can be synthesized through the halogenation of 4-bromo-2-fluorobenzene with acrylonitrile in the presence of a catalyst such as palladium or nickel.

  • Cross-Coupling Reactions: Another method involves a cross-coupling reaction between 4-bromo-2-fluorobenzene and acrylonitrile using a palladium catalyst under specific conditions.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Synthesis: Continuous flow synthesis methods are also employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution Reactions: Substitution reactions at the bromine or fluorine positions can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are common reagents.

  • Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Derivatives with different halogens or other substituents.

Scientific Research Applications

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile: has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile exerts its effects involves interactions with molecular targets and pathways:

  • Molecular Targets: The compound may interact with specific enzymes or receptors, leading to biological effects.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile: is compared with similar compounds to highlight its uniqueness:

  • 4-Bromo-2-fluorobenzene: Similar in structure but lacks the prop-2-enenitrile group.

  • 4-Bromo-2-fluorophenylacetic acid: Contains a carboxylic acid group instead of the nitrile group.

  • 2-[(E)-[(4-bromo-2-fluorophenyl)imino]methyl]phenol: Used in OLED materials, differing in functional groups and applications.

This compound in various fields.

Properties

IUPAC Name

(E)-3-(4-bromo-2-fluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJDPANLZFGYFX-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)F)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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